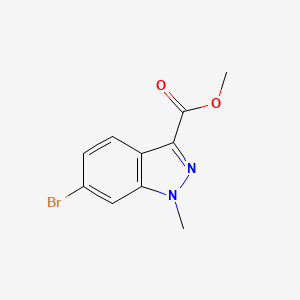

![molecular formula C14H13N3OS B1463070 4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1206992-76-8](/img/structure/B1463070.png)

4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Overview

Description

4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound. It is a type of thiazole, which are organic five-aromatic ring compounds with a general formula of C3H3NS . Thiazoles are used in various biological applications and have shown notable pharmacological actions .

Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . Thiazoles are used to obtain free carbene particles and complexed with transition metals . The preparation of thiazoles involves the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis

Thiazoles have resonating structures, some of which involve the d-orbitals of sulfur . The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used in various chemical reactions. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .Scientific Research Applications

Heterocyclic Compounds in Catalysis and Synthesis

Heterocyclic compounds containing benzothiazole cores, similar to 4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, have been extensively studied for their role in catalysis and synthesis. These compounds are pivotal in the development of new materials and chemicals due to their ability to act as ligands in complex formations, influence reaction pathways, and provide structural diversity in synthetic chemistry. The review by Boča et al. (2011) emphasizes the fascinating variability in the chemistry of benzothiazoles, highlighting their significance in synthesizing complex compounds with a wide range of properties including magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

Heterocyclic compounds similar to 4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine have demonstrated significant biological and medicinal potential. These compounds are involved in the design of optical sensors, highlighting their utility in detecting biological and chemical agents. Jindal and Kaur (2021) provide an inclusive anthology of literature focusing on pyrimidine-based optical sensors, which are pertinent due to their biological and medicinal applications. These derivatives, including benzothiazole analogs, have been employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021).

Pharmaceutical Research and Development

In the realm of pharmaceutical research, the structural analogs of 4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine serve as key intermediates in the synthesis of drug candidates and pharmaceutical impurities. Saini et al. (2019) discuss the novel synthesis routes for omeprazole, highlighting the critical role of benzimidazole and related heterocyclic compounds in developing proton pump inhibitors. This review underscores the importance of heterocyclic compounds in identifying and synthesizing novel pharmaceutical impurities, which are essential for ensuring drug safety and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They have been prepared for expenditure in cancer therapy . This suggests that thiazoles, including 4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, may have potential applications in the development of new drugs for cancer treatment.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit weak cox-1 inhibitory activity , suggesting that COX-1 could be a potential target.

Mode of Action

Based on the weak cox-1 inhibitory activity of similar compounds , it can be inferred that this compound might interact with COX-1, leading to inhibition of its activity.

Result of Action

Similar compounds have shown anti-inflammatory and analgesic activities , suggesting potential therapeutic applications.

properties

IUPAC Name |

4-methoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-9-10-5-7-15-8-6-10/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUABBKJCPBOVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)

![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)

![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)

![{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1463010.png)